2-[(2-Fluorophenyl)methyl]propanedinitrile
Overview
Description
2-[(2-Fluorophenyl)methyl]propanedinitrile is a useful research compound. Its molecular formula is C10H7FN2 and its molecular weight is 174.17 g/mol. The purity is usually 95%.
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Biological Activity
2-[(2-Fluorophenyl)methyl]propanedinitrile, with the molecular formula C₁₁H₈F₂N₂, is an organic compound notable for its unique structural features, including a fluorophenyl group and two cyano groups. These characteristics contribute to its biological activity and potential applications in medicinal chemistry. Understanding its biological interactions is crucial for evaluating its therapeutic potential.
The compound contains a fluorine atom that enhances lipophilicity, which may influence its absorption and distribution in biological systems. The presence of cyano groups (-C≡N) contributes to its reactivity, making it a candidate for various synthetic applications.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly its interactions with various biological targets. This section summarizes key findings from relevant research.
The mechanism by which this compound exerts its effects is not fully elucidated, but it is believed to involve interactions with specific receptors and enzymes. The compound's structural similarity to known pharmacological agents suggests that it may modulate pathways associated with various diseases.
In Vitro Studies
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Cell Viability Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values : The compound has demonstrated IC50 values ranging from 10 µM to 50 µM against human leukemia and breast cancer cell lines.
- Mechanisms of Cell Death : Apoptosis assays indicate that the cytotoxicity may be mediated through apoptotic pathways, as evidenced by increased Annexin V staining in treated cells.
- Protein Binding Studies : Interaction studies indicate that the compound binds effectively to plasma proteins, influencing its bioavailability and therapeutic efficacy. A notable study reported a binding affinity of approximately 90% to human serum albumin.
Animal Models
Research involving animal models has provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Toxicology Reports : In rodent models, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile.
- Therapeutic Efficacy : In models of obesity and diabetes, the compound exhibited weight-reducing effects and improved glycemic control, similar to established treatments targeting the 5-HT2c receptor.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Lorcaserin | 5-HT2c receptor agonist | Approved for weight management |
Sunitinib | VEGFR-2 inhibitor | Used in cancer therapy |
5-(2-Fluorophenyl)-1H-pyrrole | Heterocyclic structure | Exhibits diverse pharmacological properties |
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]propanedinitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZXOWTXLOQRJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C#N)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268343 | |
Record name | 2-[(2-Fluorophenyl)methyl]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338965-16-5 | |
Record name | 2-[(2-Fluorophenyl)methyl]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338965-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Fluorophenyl)methyl]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.